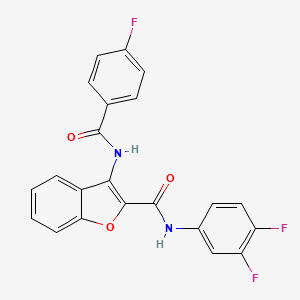
N-(3,4-difluorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-difluorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H13F3N2O3 and its molecular weight is 410.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-difluorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, focusing on synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H16F2N2O3
- Molecular Weight : 396.37 g/mol
- CAS Number : 888446-66-0
The compound features a benzofuran core substituted with difluoro and fluorobenzamide groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the benzofuran core.
- Introduction of the difluoro and fluorobenzamide substituents through electrophilic aromatic substitution or coupling reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including this compound. A notable investigation focused on the compound's ability to inhibit Sortase A (SrtA), an enzyme critical for the virulence of Gram-positive bacteria such as Staphylococcus aureus. The compound exhibited significant inhibitory activity with an IC50 value comparable to established inhibitors .
| Compound | IC50 (μM) | Target |
|---|---|---|
| N-(3,4-difluorophenyl)-... | 30.8 | Sortase A |
| Known inhibitor (pHMB) | 130 | Sortase A |
Anticancer Activity
In addition to antimicrobial effects, benzofuran derivatives have shown promise in cancer research. Compounds within this class have been evaluated for their ability to induce apoptosis in various cancer cell lines. The mechanisms often involve modulation of signaling pathways associated with cell survival and proliferation.
For instance, a study highlighted that benzofuran derivatives could inhibit key kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments demonstrated that this compound effectively reduced bacterial load in infected models, supporting its use as a potential therapeutic agent against resistant strains .
- Cancer Cell Line Testing : In vitro assays using human breast cancer cell lines showed that the compound could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest .
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-13-7-5-12(6-8-13)21(28)27-19-15-3-1-2-4-18(15)30-20(19)22(29)26-14-9-10-16(24)17(25)11-14/h1-11H,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMFHGKUNJJZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














